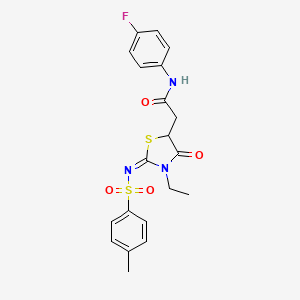![molecular formula C12H16N2O3 B2716361 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2097869-52-6](/img/structure/B2716361.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound with a unique structure that combines a hydroxycyclohexene ring with an oxazole ring
Mécanisme D'action
Target of Action
The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is the Influenza A virus, specifically the H1N1 strain . This virus remains a significant concern for public health and is a key focus for the development of new antiviral drugs .
Mode of Action
This compound interacts with the influenza virus by inhibiting its replication process . The compound achieves this by targeting the hemagglutinin (HA) protein, a primary structural protein of the virus that is responsible for binding to receptor sites on the cell membrane, allowing the virion to enter the cell .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of carbocyclic nucleoside analogues . These analogues are created through a short-cut synthesis involving fleeting nitrosocarbonyl intermediates . The resulting compounds have shown promising antiviral activities against the H1N1 strain of the influenza A virus .
Result of Action
The result of the action of this compound is the inhibition of the replication of the influenza A virus, specifically the H1N1 strain . This is achieved by the compound’s interaction with the hemagglutinin (HA) protein, preventing the virus from entering the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Hydroxycyclohexene Intermediate: This step involves the preparation of the hydroxycyclohexene ring, which can be achieved through various methods, including the reduction of cyclohexenone derivatives.
Coupling with Oxazole Derivative: The hydroxycyclohexene intermediate is then coupled with a suitable oxazole derivative under specific reaction conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Product Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using amine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under specific conditions.
Major Products
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- 2-iodo-3-methylcyclohex-2-en-1-one
Uniqueness
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of a hydroxycyclohexene ring and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-10(14-17-9)11(15)13-8-12(16)5-3-2-4-6-12/h3,5,7,16H,2,4,6,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOMNNGIGOODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2716280.png)
![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)
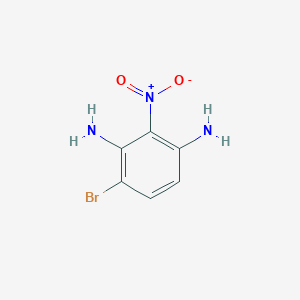
![[5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)
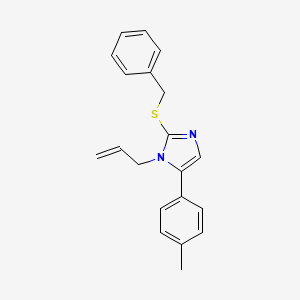
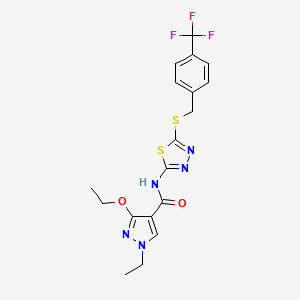
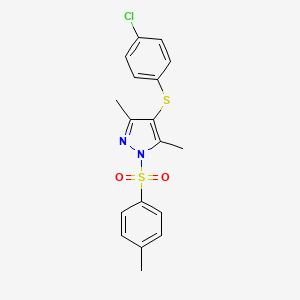
acetic acid](/img/structure/B2716291.png)
![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2716293.png)

![4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/new.no-structure.jpg)
